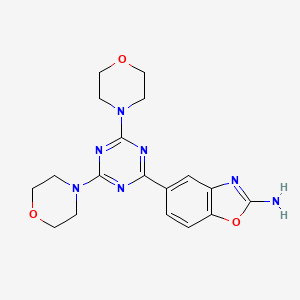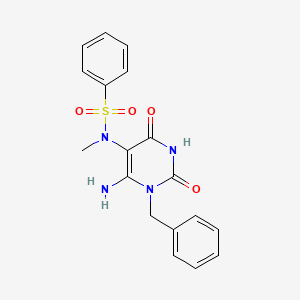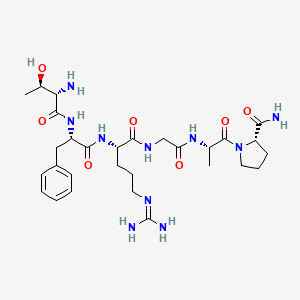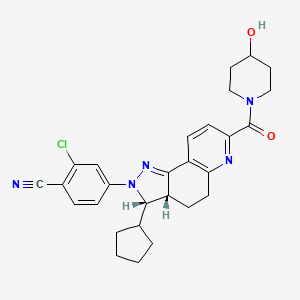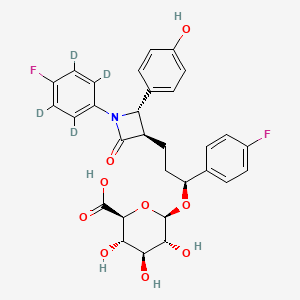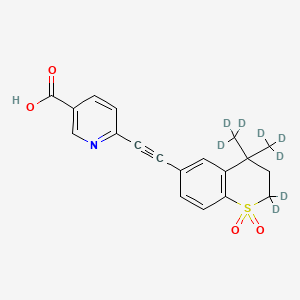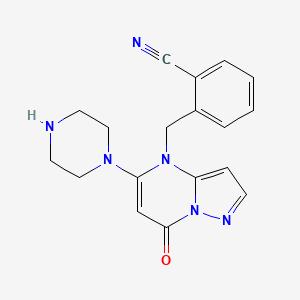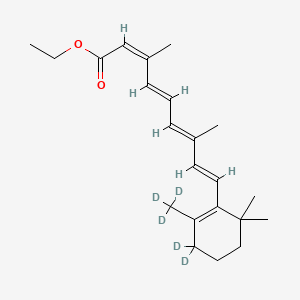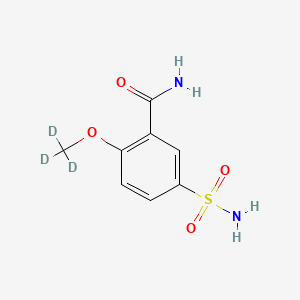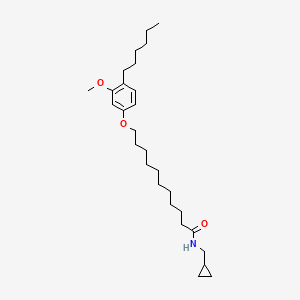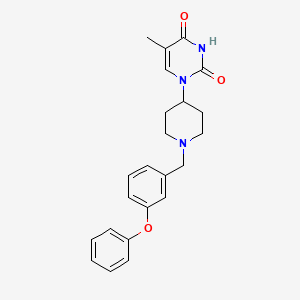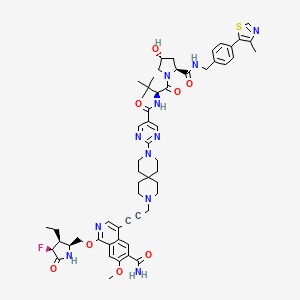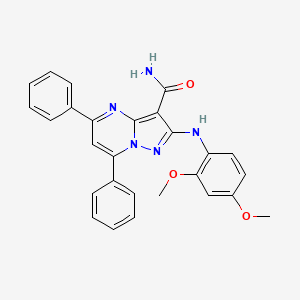
Cdk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk1-IN-1 is a small molecule inhibitor specifically targeting Cyclin-dependent kinase 1 (CDK1). CDK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. The inhibition of CDK1 has been explored as a potential therapeutic strategy for cancer treatment due to its role in promoting cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of flavone scaffolds. For instance, a series of flavone derivatives were synthesized, among which compound 2a showed significant CDK1 inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Cdk1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of CDK1 in cell cycle regulation and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of cell division and to identify potential therapeutic targets for cancer treatment.
Mechanism of Action
Cdk1-IN-1 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The molecular targets of this compound include various cyclins and other regulatory proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
Dinaciclib: Another CDK inhibitor with a broader target profile, including CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, and has been studied for its anticancer properties.
Uniqueness
Cdk1-IN-1 is unique in its high specificity for CDK1, making it a valuable tool for studying the specific role of CDK1 in cell cycle regulation and as a potential therapeutic agent with fewer off-target effects compared to broader CDK inhibitors .
Properties
Molecular Formula |
C27H23N5O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyanilino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-34-19-13-14-20(23(15-19)35-2)29-26-24(25(28)33)27-30-21(17-9-5-3-6-10-17)16-22(32(27)31-26)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,28,33)(H,29,31) |
InChI Key |
YQSMYKNXCIPBBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN3C(=CC(=NC3=C2C(=O)N)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


